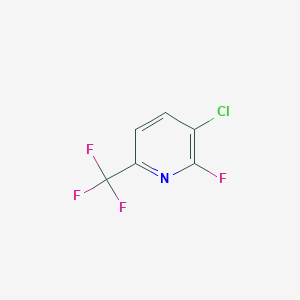

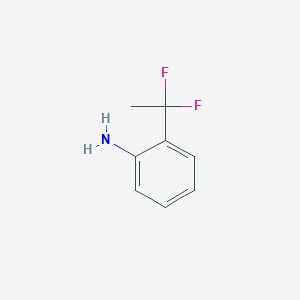

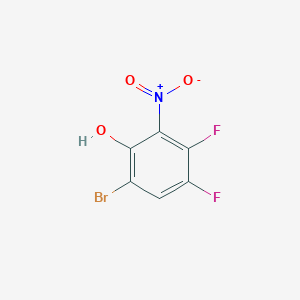

3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine

Descripción general

Descripción

3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative and a fluorinated building block . It is used as a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives have been extensively studied . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring with fluorine and chlorine substituents .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . Other reactions include substitution by nucleophiles or coupling with boronic acids .Physical and Chemical Properties Analysis

The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which is sterically the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), contribute to the biological activities of fluorine-containing compounds .Aplicaciones Científicas De Investigación

Synthesis of Pyridine Derivatives

A novel strategy for synthesizing polysubstituted pyridines, including those with 3-fluoro and 3-trifluoromethyl groups, was developed. This method involves C-F bond breaking in fluoroalkyl groups under metal-free conditions, offering a supplementary approach to pyridine synthesis (Chen et al., 2010).

Pesticide Synthesis

3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine derivatives are significant in pesticide synthesis. The processes for synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a related compound, have been reviewed, emphasizing its relevance in the agricultural sector (Lu Xin-xin, 2006).

Fungicide Structure Analysis

The crystal structure of fluazinam, a fungicide containing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, was analyzed, demonstrating its stability and potential interactions in the formulation of effective fungicides (Jeon et al., 2013).

Antimicrobial Activities

Research on 2-Chloro-6-(trifluoromethyl)pyridine explored its antimicrobial properties. The compound's structure and interaction with DNA were investigated, highlighting its potential in antimicrobial applications (Evecen et al., 2017).

Synthesis Reaction Principles

The principles behind synthesizing 2-chloro-3-(trifluoromethyl)pyridine, closely related to the chemical , were examined. This study provided insights into the synthesis processes, particularly the factors influencing chlorination and fluorination reactions (Liu Guang-shen, 2014).

Electrophilic Substitution Reactions

Halogen shuffling in pyridines, including the selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, was explored. This study offers insights into chemical manipulations for creating novel pyridine derivatives (Mongin et al., 1998).

Mecanismo De Acción

Target of Action

It is known to be used as an important intermediate in organic synthesis . It’s also used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

It’s known that in suzuki–miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

It’s known that the compound plays a role in the suzuki–miyaura coupling reaction, which involves the formation of a carbon-carbon bond .

Pharmacokinetics

It’s soluble in many organic solvents, such as ethanol, ether, and dichloromethane , which may influence its bioavailability.

Result of Action

It’s known that the compound is used in the synthesis of other compounds, suggesting it plays a role in the formation of new chemical structures .

Action Environment

It’s known that the compound is used in the protection of crops from pests , suggesting that its efficacy may be influenced by environmental conditions such as temperature and humidity.

Safety and Hazards

3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-2-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZQFODKWGWJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)

![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)